9-(3-Bromophenyl)-9H-carbazole
Overview
Description
9-(3-Bromophenyl)-9H-carbazole is an organic compound with the molecular formula C18H12BrN. It is a derivative of carbazole, where a bromophenyl group is attached to the nitrogen atom of the carbazole ring. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 9-(3-Bromophenyl)-9H-carbazole involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. In this case, 3-bromophenylboronic acid is reacted with carbazole in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
9-(3-Bromophenyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carbazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate reactants.
Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, substituting the bromine atom with a different functional group can yield a variety of derivatives with different properties .
Scientific Research Applications
9-(3-Bromophenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used in the development of OLEDs and other optoelectronic devices due to its favorable electronic properties.
Material Science: Investigated for its potential use in organic semiconductors and photovoltaic cells.
Medicinal Chemistry: Explored for its potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 9-(3-Bromophenyl)-9H-carbazole in organic electronics involves its ability to transport charge carriers efficiently. The compound’s electronic structure allows it to participate in electron and hole transport, making it suitable for use in OLEDs and other devices. In medicinal chemistry, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
9-Phenylcarbazole: Similar structure but lacks the bromine atom, resulting in different electronic properties.
3-Bromophenylcarbazole: Similar but with the bromine atom in a different position, affecting its reactivity and applications.
Uniqueness
9-(3-Bromophenyl)-9H-carbazole is unique due to the presence of the bromine atom in the 3-position of the phenyl group, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as OLEDs .
Properties
IUPAC Name |
9-(3-bromophenyl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN/c19-13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGHGKNHPPZALY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729705 | |
Record name | 9-(3-Bromophenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185112-61-2 | |
Record name | 9-(3-Bromophenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(3-Bromophenyl)carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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